molecular formula C9H14ClF2NO2 B2546498 Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl CAS No. 2361644-03-1

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl

Cat. No.: B2546498
CAS No.: 2361644-03-1
M. Wt: 241.66
InChI Key: DCDBKFWVTZFEBK-UHFFFAOYSA-N
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Description

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the spirocyclic framework imparts unique chemical and physical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate This intermediate undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and streamline the purification process. The goal is to achieve a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride can undergo a variety of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms in the spirocyclic ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The amino and ester groups can be oxidized or reduced to form different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can produce different derivatives with altered functional groups.

Scientific Research Applications

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique spirocyclic structure and fluorine content make it useful in the design of novel materials with specific properties, such as increased stability or altered electronic characteristics.

    Biological Studies: Researchers can use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: It can be used in the development of new catalysts, polymers, and other industrially relevant materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid: This compound lacks the ester group and may have different reactivity and applications.

    6,6-Difluorospiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached, leading to variations in their chemical and physical properties.

Uniqueness

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of fluorine atoms in the spirocyclic framework. This combination imparts distinct properties, such as increased stability and altered reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2.ClH/c1-14-6(13)8(12)2-7(3-8)4-9(10,11)5-7;/h2-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDBKFWVTZFEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CC(C2)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-03-1
Record name methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride
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